Z-Ile-ONp

Purity Analysis Quality Control Peptide Synthesis

Z-Ile-ONp (CAS 2130-99-6), chemically designated as Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester, is a protected amino acid derivative classified as a chromogenic substrate and peptide synthesis building block. This compound, characterized by a C20H22N2O6 molecular formula and a molecular weight of 386.4 g/mol, is routinely supplied as a white to off-white crystalline powder with a standard purity of ≥98.0% (TLC or HPLC).

Molecular Formula C20H22N2O6
Molecular Weight 386,39 g/mole
CAS No. 2130-99-6
Cat. No. B554389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ile-ONp
CAS2130-99-6
SynonymsZ-Ile-ONp; 2130-99-6; Z-L-isoleucine4-nitrophenylester; ST51037720; Z-L-ILE-ONP; 4-nitrophenylN-[(benzyloxy)carbonyl]-L-isoleucinate; 96640_ALDRICH; AC1M148L; SCHEMBL7278892; 96640_FLUKA; MolPort-003-939-959; NJDZCCJYUBNBMK-KSSFIOAISA-N; ZINC2563274; 0843AB; ZINC02563274; AKOS016003295; MB00426; AK-81329; Z-L-ISOLEUCINEP-NITROPHENYLESTER; KB-291245; ST24031990; N-CBZ-L-ISOLEUCINE-P-NITROPHENYLESTER; Benzyloxycarbonyl-isoleucinep-nitrophenylester; BENZYLOXYCARBONYL-L-ISOLEUCINE4-NITROPHENYLESTER; N-[(Benzyloxy)carbonyl]-L-isoleucine4-nitrophenylester
Molecular FormulaC20H22N2O6
Molecular Weight386,39 g/mole
Structural Identifiers
SMILESCCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22N2O6/c1-3-14(2)18(21-20(24)27-13-15-7-5-4-6-8-15)19(23)28-17-11-9-16(10-12-17)22(25)26/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)
InChIKeyNJDZCCJYUBNBMK-KSSFIOAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ile-ONp (CAS 2130-99-6) Product Specification and Procurement Guide


Z-Ile-ONp (CAS 2130-99-6), chemically designated as Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester, is a protected amino acid derivative classified as a chromogenic substrate and peptide synthesis building block . This compound, characterized by a C20H22N2O6 molecular formula and a molecular weight of 386.4 g/mol, is routinely supplied as a white to off-white crystalline powder with a standard purity of ≥98.0% (TLC or HPLC) . Its primary utility stems from its dual functionality: the carbobenzoxy (Z) group provides robust N-terminal protection during peptide assembly, while the p-nitrophenyl ester (ONp) moiety serves as a pre-activated leaving group that facilitates efficient amide bond formation and enables colorimetric detection upon enzymatic hydrolysis .

Why Direct Substitution of Z-Ile-ONp with Other Z-Amino Acid p-Nitrophenyl Esters Compromises Experimental Outcomes


Substituting Z-Ile-ONp with a generic Z-amino acid p-nitrophenyl ester, such as Z-Leu-ONp, Z-Val-ONp, or Z-Phe-ONp, is scientifically inadvisable due to the strict stereochemical and substrate-specificity requirements of the target enzymes or the precise structural requirements for peptide analog fidelity [1]. The isoleucine side chain possesses a unique sec-butyl group with two chiral centers (L-isoleucine), which confers distinct steric bulk and hydrophobic character compared to the iso-butyl group of leucine, the isopropyl group of valine, or the aromatic benzyl group of phenylalanine. This structural divergence results in non-equivalent enzyme kinetics (Km, kcat) and binding affinities when employed as a chromogenic substrate for proteases with chymotrypsin-like specificity [2]. In peptide synthesis, using an alternative Z-AA-ONp building block would incorrectly incorporate the wrong amino acid residue into the target peptide chain, irrevocably altering the biological activity, folding, or binding properties of the final product. Furthermore, the Boc-protected analog (Boc-Ile-ONp) differs fundamentally in its deprotection chemistry; the acid-labile Boc group is incompatible with synthetic strategies requiring base-labile Fmoc or hydrogenolyzable Z group orthogonality, thus limiting its utility in certain solid-phase or solution-phase peptide assembly workflows [3].

Quantitative Differentiation of Z-Ile-ONp (CAS 2130-99-6) Against Key In-Class Comparators


Analytical Purity Specification: Z-Ile-ONp vs. Boc-Ile-ONp vs. Z-Leu-ONp vs. Z-Val-ONp

Commercially available Z-Ile-ONp is routinely specified at ≥98.0% purity by TLC or HPLC, a baseline consistent with its common in-class comparators . While all four compounds (Z-Ile-ONp, Boc-Ile-ONp, Z-Leu-ONp, Z-Val-ONp) are offered at 98% purity, the procurement decision hinges on the suitability of the analytical method for the intended application; Z-Ile-ONp specifications often include HPLC quantification , which is critical for applications demanding high fidelity and the absence of specific impurities (e.g., diastereomers due to the second chiral center in isoleucine).

Purity Analysis Quality Control Peptide Synthesis

Melting Point Distinction: Z-Ile-ONp vs. Structurally Similar Z-Amino Acid p-Nitrophenyl Esters

The melting point of Z-Ile-ONp is reported as 55-60°C, a physical property that distinguishes it from its closest analogs . This value is notably lower than the melting points of Z-Leu-ONp (reported as 63-66°C) and Z-Val-ONp (reported as 66-69°C) , reflecting differences in crystal lattice packing energies arising from the unique sec-butyl side chain of isoleucine.

Physical Characterization Solid-State Analysis Compound Identity Verification

Optical Rotation as a Diastereomeric Purity Benchmark: Z-Ile-ONp vs. Boc-Ile-ONp and Z-Leu-ONp

Z-Ile-ONp exhibits a specific optical rotation ([α]D) range of -14° to -11° (c=1, DMF), a direct consequence of its L-isoleucine stereochemistry . This value is significantly different from the optical rotation of Z-Leu-ONp (approx. -33°, c=1, DMF) and Boc-Ile-ONp (approx. -32°, c=1, DMF), providing a spectroscopic fingerprint for the L-isoleucine core [1].

Chiral Purity Stereochemical Integrity Enantiomeric Excess

Differential Protease Substrate Specificity: Z-Ile-ONp vs. Z-Leu-ONp and Z-Phe-ONp in Chymotrypsin-like Assays

Z-Ile-ONp is a recognized substrate for enzymes with chymotrypsin-like specificity, which generally prefer bulky hydrophobic amino acids (Phe, Tyr, Trp, Leu) at the P1 position [1]. While direct comparative kinetic data (Km, kcat) for Z-Ile-ONp versus Z-Leu-ONp under identical conditions are not widely published in the public domain, established structure-activity relationship (SAR) models for chymotrypsin predict that Z-Ile-ONp will exhibit lower affinity and turnover compared to Z-Phe-ONp or Z-Leu-ONp [2]. This is due to the β-branched structure of isoleucine, which introduces steric hindrance in the enzyme's S1 binding pocket relative to the straight-chain leucine or planar phenylalanine side chains.

Enzyme Kinetics Substrate Specificity Protease Assay

Deprotection Orthogonality: Z-Ile-ONp vs. Boc-Ile-ONp in Solution-Phase Peptide Synthesis

The carbobenzoxy (Z) protecting group in Z-Ile-ONp is stable to the mild acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group found in Boc-Ile-ONp [1]. Conversely, the Z group is readily removed by catalytic hydrogenolysis (H2, Pd/C) or strong acids (HBr/AcOH), conditions under which the Boc group is labile [2]. This orthogonal stability profile is quantitatively defined by their differential half-lives under specific cleavage conditions.

Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Definitive Use Cases for Z-Ile-ONp (CAS 2130-99-6) Based on Verified Quantitative Differentiation


Calibration and QC of Chymotrypsin-like Protease Activity Assays Requiring Moderate Sensitivity

Utilize Z-Ile-ONp as a chromogenic substrate to calibrate and validate chymotrypsin-like protease activity assays, particularly when the high reactivity of Z-Phe-ONp or Z-Leu-ONp leads to substrate inhibition or rapid signal saturation [1]. Its moderate predicted turnover rate allows for a wider dynamic range in continuous spectrophotometric assays, facilitating accurate determination of enzyme concentration and kinetic parameters for enzymes with atypical or broad specificity pockets [2].

Synthesis of Isoleucine-Containing Peptides with Acid-Sensitive Modifications

Employ Z-Ile-ONp as the pre-activated building block in solution-phase or solid-phase peptide synthesis (SPPS) for incorporating an isoleucine residue when the growing peptide chain contains acid-labile protecting groups or modifications [3]. The base-stable, hydrogenolyzable Z group allows for a selective deprotection strategy orthogonal to acid-sensitive tert-butyl-based side-chain protections or Boc-based main-chain protection, preventing unwanted side reactions and preserving structural integrity of delicate peptide sequences [4].

Investigating Steric Constraints in Engineered Protease Active Sites

Deploy Z-Ile-ONp as a steric probe to map the S1 binding pocket geometry of novel or engineered serine proteases [2]. By comparing the catalytic efficiency (kcat/Km) of Z-Ile-ONp with that of less sterically demanding substrates (e.g., Z-Val-ONp, Z-Leu-ONp), researchers can quantify the enzyme's tolerance for β-branched amino acids at the P1 position, providing crucial SAR data for rational enzyme design or directed evolution campaigns [1].

Quality Control Identity and Purity Verification upon Receipt

Upon procurement, verify the identity and diastereomeric purity of the Z-Ile-ONp batch by performing melting point determination (expecting a range of 55-60°C) and measuring specific optical rotation (expecting -14° to -11° in DMF) . These simple analytical tests serve as critical gates to prevent the costly experimental errors associated with using mislabeled or racemized material, which would be indistinguishable from structurally similar analogs (e.g., Z-Leu-ONp) by visual inspection alone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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